IHR-SAHA
Description
IHR-SAHA is a synthetic dual antagonist targeting both the Hedgehog (HH) pathway component Smoothened (SMO) and histone deacetylases (HDACs). It was developed by fusing the SMO inhibitor IHR-1 with the HDAC inhibitor suberanilohydroxamic acid (SAHA, Vorinostat) via a linker. This design aims to concurrently inhibit oncogenic SMO signaling and epigenetic dysregulation mediated by HDACs, addressing mechanisms of drug resistance in cancers like basal cell carcinoma (BCC) and medulloblastoma .
Properties
Molecular Formula |
C28H27Cl3N4O5 |
|---|---|
Molecular Weight |
605.9 |
IUPAC Name |
N1-(4-Chloro-3-((4-(2,5-dichlorobenzamido)phenyl)carbamoyl)phenyl)-N8-hydroxyoctanediamide |
InChI |
InChI=1S/C28H27Cl3N4O5/c29-17-7-13-23(30)21(15-17)27(38)33-18-8-10-19(11-9-18)34-28(39)22-16-20(12-14-24(22)31)32-25(36)5-3-1-2-4-6-26(37)35-40/h7-16,40H,1-6H2,(H,32,36)(H,33,38)(H,34,39)(H,35,37) |
InChI Key |
UMHLABRHRMBWTO-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=C(Cl)C(C(NC2=CC=C(NC(C3=CC(Cl)=CC=C3Cl)=O)C=C2)=O)=C1)CCCCCCC(NO)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
IHR-SAHA ; IHRSAHA ; IHR SAHA |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- This compound retains SAHA’s HDAC specificity but exhibits superior cellular efficacy due to improved permeability and synergistic effects from the IHR-1 moiety .
- In RMS13 cells (GLI1-amplified), this compound reduced GLI-DNA binding by 80% at 1 μM, whereas SAHA achieved only 40% reduction .
Comparison with IHR-1 (SMO Inhibitor)
| Parameter | IHR-1 | This compound |
|---|---|---|
| Anti-SMO Activity | IC₅₀: 0.2 μM (WT SMO) | IC₅₀: 0.3 μM (WT SMO) |
| Resistant Mutants | Inactive vs. SMO-M2/L412F | Active (IC₅₀: 1.5–2 μM) |
| HDAC Inhibition | None | HDAC1/6 inhibition |
| Cellular Permeability | Low | High (via SAHA linkage) |
Key Findings :
- This compound overcomes resistance mutations (e.g., SMO-M2/W535L) by targeting intracellular SMO pools, inaccessible to IHR-1 .
- Co-inhibition of HDAC6 destabilizes primary cilia, augmenting SMO antagonism in cilium-dependent tumors .
Comparison with IHR (meta)-SAHA (Inactive SMO Variant)
IHR (meta)-SAHA, an analog with inactivated SMO-binding, was used to decouple dual activities:
- HDAC Inhibition : Retained full potency (Ac-H3 levels comparable to this compound).
- Anti-GLI Activity : Partial inhibition in GLI-amplified cells (40% reduction vs. 80% for this compound), suggesting HDAC-independent effects from the IHR backbone .
Activity Against Drug-Resistant Mutants
| Cell Model | IHR-1 Efficacy | This compound Efficacy |
|---|---|---|
| Ptch1−/− MEFs | IC₅₀: 0.4 μM | IC₅₀: 0.3 μM |
| SMO-M2 (W535L) | No activity | IC₅₀: 1.5 μM |
| SMO-L412F | No activity | IC₅₀: 2 μM |
| GLI1-Amplified RMS13 | N/A | IC₅₀: 0.5 μM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
